molecular formula C15H19N3O4 B15183794 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-66-5

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B15183794
CAS No.: 145071-66-5
M. Wt: 305.33 g/mol
InChI Key: XSWTWYVRJLXPLD-MHWRWJLKSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps. The synthetic route typically starts with the preparation of the pyridinecarboxaldehyde core, followed by the introduction of the tetrahydro moiety and the methoxyphenyl group. The final step involves the formation of the O-methyloxime. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the methoxyphenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific structural features and the presence of the methoxyphenyl group. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydro compounds, but they may lack the specific functional groups that confer unique properties to this compound.

Properties

CAS No.

145071-66-5

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3-methoxyphenyl)carbamate

InChI

InChI=1S/C15H19N3O4/c1-20-14-7-3-6-13(9-14)17-15(19)22-18-8-4-5-12(11-18)10-16-21-2/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,17,19)/b16-10+

InChI Key

XSWTWYVRJLXPLD-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)ON2CCC=C(C2)/C=N/OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)ON2CCC=C(C2)C=NOC

Origin of Product

United States

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